molecular formula C21H25FN4 B4420076 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine

Cat. No.: B4420076
M. Wt: 352.4 g/mol
InChI Key: WSLQAUMBBVFVTK-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a pyridine ring, and a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often using Suzuki-Miyaura coupling conditions.

    Formation of the Butan-1-amine Chain: The butan-1-amine chain is synthesized and attached to the pyrazole ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the microwave-assisted reactions and large-scale chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially reducing the double bonds within the ring structure.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity to these targets, while the pyrazole and pyridine rings facilitate specific interactions with active sites. This compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine is unique due to its combination of a pyrazole ring with a fluorophenyl group and a pyridine ring, which provides distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4/c1-21(2,3)11-19(16-5-4-10-23-12-16)24-13-17-14-25-26-20(17)15-6-8-18(22)9-7-15/h4-10,12,14,19,24H,11,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLQAUMBBVFVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CN=CC=C1)NCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine
Reactant of Route 2
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine
Reactant of Route 3
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine
Reactant of Route 5
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine
Reactant of Route 6
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine

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